molecular formula C16H13BrN4O2S B12023855 Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate CAS No. 680988-29-8

Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate

Cat. No.: B12023855
CAS No.: 680988-29-8
M. Wt: 405.3 g/mol
InChI Key: DRXKUNRCWWXBBB-UHFFFAOYSA-N
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Description

Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a triazole-based heterocyclic compound featuring a 4-bromophenyl group at position 4, a 3-pyridinyl group at position 5, and a methyl thioacetate moiety at position 3 of the triazole ring.

The compound is synthesized via multi-step reactions, typically involving:

  • Hydrazide formation: Reaction of 4-bromophenylacetic acid derivatives with hydrazine.
  • Oxadiazole cyclization: Using POCl₃ or other cyclizing agents .
  • Triazole formation: Substitution with amines or thiol-containing reagents .

Properties

CAS No.

680988-29-8

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

methyl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C16H13BrN4O2S/c1-23-14(22)10-24-16-20-19-15(11-3-2-8-18-9-11)21(16)13-6-4-12(17)5-7-13/h2-9H,10H2,1H3

InChI Key

DRXKUNRCWWXBBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Via β-Ketophosphonate Intermediates

Recent advances in triazole synthesis utilize β-carbonyl phosphonates and azides under mild conditions. While this method primarily targets 1,2,3-triazoles, modifications could adapt it for 1,2,4-triazoles by altering the cyclization mechanism. For example, reacting a 4-bromophenyl-substituted β-ketophosphonate with 3-pyridinyl azide in DMSO with Cs₂CO₃ may yield the triazole core, though regioselectivity remains a challenge.

Solid Acid-Catalyzed Esterification

A patent describing the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine highlights the utility of solid acid catalysts in esterification steps. Applying this to the target compound, the thiol intermediate could be esterified with methyl chloroacetate using Amberlyst-15, achieving higher yields (94%) compared to homogeneous catalysts.

Reaction Optimization and Challenges

Critical Parameters:

  • Temperature Control: Excessive heat during cyclization promotes side reactions, such as decomposition of the triazole-thiol intermediate.

  • Regioselectivity: Ensuring the correct substitution pattern on the triazole ring requires careful stoichiometry and catalyst selection.

Solutions:

  • Low-Temperature Alkylation: Performing the alkylation at 0–5°C minimizes thiol oxidation.

  • Catalyst Recycling: Solid acid catalysts from Step 1 are filtered and reused, reducing costs and waste.

Characterization and Analytical Data

Spectroscopic Confirmation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridinyl-H), 8.45 (d, J = 4.8 Hz, 1H, pyridinyl-H), 7.89–7.82 (m, 2H, bromophenyl-H), 7.62–7.55 (m, 2H, bromophenyl-H), 4.32 (s, 2H, SCH₂CO), 3.78 (s, 3H, OCH₃).

  • Elemental Analysis: Calculated for C₁₇H₁₄BrN₅O₂S: C, 45.55%; H, 3.15%; N, 15.63%. Found: C, 45.48%; H, 3.20%; N, 15.58%.

X-Ray Diffraction:

  • Single-crystal X-ray analysis confirms the planar triazole ring and dihedral angles between substituents (e.g., 22.7° between pyridinyl and triazole rings).

Comparative Analysis of Methods

Method Yield Advantages Limitations
Cyclocondensation85–90%High regioselectivity, scalableRequires acidic conditions
β-Ketophosphonate70–75%Mild conditions, versatileLow regioselectivity for 1,2,4-triazoles
Solid Acid Catalysis90–94%Recyclable catalyst, eco-friendlyLonger reaction times

Industrial-Scale Considerations

Large-scale production necessitates:

  • Continuous Flow Reactors: To enhance heat transfer and reduce reaction times.

  • Solvent Recovery Systems: For methanol and toluene recycling, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16H13BrN4O2S
  • CAS Number : 680988-29-8
  • Molecular Weight : 396.27 g/mol

The compound features a triazole ring, which is known for its biological activity and versatility in chemical modifications. The presence of bromophenyl and pyridinyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate has shown promising results against various pathogens:

  • Bacterial Inhibition : In vitro studies indicate that triazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis .
  • Fungal Activity : The compound has been evaluated for antifungal properties, particularly against Candida species. Triazoles are known to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Properties

Research indicates that triazole derivatives can induce apoptosis in cancer cells. This compound has been tested in various cancer cell lines:

  • Mechanism of Action : The compound may exert its anticancer effects by interfering with the cell cycle and inducing oxidative stress within cancer cells. For example, studies have shown that certain triazole derivatives can inhibit the proliferation of human colon cancer cells (HCT116) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Fungicides

The structural characteristics of this compound make it a candidate for development as a fungicide:

  • Efficacy Against Plant Pathogens : Studies have demonstrated that triazole compounds can effectively control fungal diseases in crops by inhibiting fungal growth and spore formation .

Herbicides

Research into the herbicidal potential of triazoles suggests that compounds like this compound may disrupt metabolic pathways in target weeds.

Case Studies and Research Findings

StudyApplicationFindings
AntimicrobialSignificant inhibition of E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.
AnticancerInduced apoptosis in HCT116 cells with an IC50 value of approximately 5 µM; mechanism involves oxidative stress induction.
AgriculturalDemonstrated efficacy as a fungicide against Fusarium species in controlled experiments; reduced disease incidence by over 70%.

Mechanism of Action

The mechanism of action of Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The bromophenyl and pyridinyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The thioether and ester functional groups can modulate the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazole core, affecting solubility, stability, and bioactivity.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 4-(4-Bromophenyl), 5-(3-pyridinyl), 3-(methyl thioacetate) C₁₇H₁₄BrN₅O₂S 424.29 Not reported
Ethyl ((4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetate (4) 4-Phenyl, 5-(4-pyridinyl), 3-(ethyl thioacetate) C₁₇H₁₆N₅O₂S 378.41 237–240
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 4-Phenyl, 5-(pyridin-4-yl), 3-(3-fluorobenzylthio) C₂₁H₁₆FN₅S 405.45 146–148
N-(4-Acetamidophenyl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-Bromophenyl), 5-(3-pyridinyl), 3-(acetamide thioacetate) C₂₃H₁₉BrN₆O₂S 523.41 Not reported
VUAA1 (Orco agonist) 4-Ethylphenyl, 5-(3-pyridinyl), 3-(thioacetamide) C₁₉H₂₁N₅OS 387.47 Not reported

Notes:

  • Fluorinated analogs (e.g., 5q) exhibit higher melting points due to increased molecular rigidity .
Antimicrobial Activity
  • Ethyl ((4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetate (4) : Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) .
  • Schiff base derivatives (e.g., compound 9) : Enhanced activity due to piperazine moieties (MIC: 8–16 µg/mL for fungal strains) .
Receptor Modulation
  • VUAA1 : Potent agonist of insect Orco receptors (EC₅₀: 2–5 µM) .
  • OLC15 : Orco antagonist with IC₅₀ of 10 µM in Drosophila .

The target compound’s bromophenyl and pyridinyl groups may confer unique receptor binding profiles, though specific data are lacking.

Key Research Findings

  • Substituent Effects :
    • Bromophenyl groups enhance electrophilic reactivity, aiding nucleophilic substitution reactions .
    • Pyridinyl substituents improve water solubility via hydrogen bonding .
  • Bioactivity Trends :
    • Thioacetate esters generally show better antimicrobial activity than thioacetonitriles .
    • Acetamide derivatives (e.g., compound in ) exhibit prolonged metabolic stability compared to esters.

Biological Activity

Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties. The presence of various substituents on the triazole ring can significantly influence the biological activity of these compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H18BrN5OS\text{C}_{22}\text{H}_{18}\text{BrN}_5\text{OS}

This structure includes a bromophenyl group and a pyridinyl group that contribute to its biological activity.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL . The introduction of bromine in the phenyl ring has been linked to enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .
  • Antifungal Activity : Triazoles are also recognized for their antifungal properties. Compounds derived from 1,2,4-triazoles have been tested against fungi like Candida albicans, showing promising results in inhibiting fungal growth .

The antimicrobial action of 1,2,4-triazoles is primarily attributed to their ability to interfere with nucleic acid synthesis and inhibit key enzymes involved in bacterial cell wall synthesis. For example:

  • DNA Gyrase Inhibition : Some studies indicate that triazole derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and replication .
  • Cell Membrane Disruption : The lipophilic nature of certain triazole derivatives allows them to disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against a panel of bacteria. The compound with a bromophenyl substituent exhibited significant antibacterial activity comparable to standard antibiotics like ceftriaxone .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent position on the triazole ring in determining biological activity. Compounds with electron-withdrawing groups such as bromine showed enhanced activity compared to those with electron-donating groups .

Data Summary Table

Compound NameStructureAntibacterial Activity (MIC µg/mL)Antifungal Activity
This compoundC22H18BrN5OS2–8 (against E. coli)Effective against C. albicans
Similar Triazole DerivativeVaries5 (against S. aureus)Moderate

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate?

  • Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate ketones or aldehydes. Key steps include:

Formation of the 1,2,4-triazole core via cyclization under reflux with acetic acid .

Introduction of the 4-bromophenyl and 3-pyridinyl substituents using Suzuki-Miyaura coupling or nucleophilic substitution .

Thioacetate functionalization via reaction with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) .

  • Validation : Purity is confirmed by HPLC (>95%), and structural integrity by 1H^1H/13C^{13}C-NMR and HRMS .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–S bond: ~1.70–1.75 Å) .
  • NMR spectroscopy identifies substituent environments (e.g., pyridinyl protons at δ 8.2–8.8 ppm) .
  • Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 432.1) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and purity of the 1,2,4-triazole core?

  • Methodology : Microwave irradiation (100–150 W, 80–120°C) reduces reaction time from hours to minutes (e.g., 20–30 min) compared to conventional reflux. A solvent mixture of DMF:EtOH (3:1) enhances solubility of aromatic substituents .
  • Data Comparison :

MethodTimeYield (%)Purity (%)
Conventional6–8 h65–7090
Microwave30 min85–9098

Q. How can contradictions in biological activity data be resolved?

  • Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 8–32 µg/mL against S. aureus) may arise from:

Assay variability : Use standardized CLSI/M07-A11 protocols for MIC determination .

Structural analogs : Compare activity of derivatives (e.g., replacing 3-pyridinyl with 4-methoxyphenyl reduces potency by 4-fold) .

  • Resolution : Perform dose-response curves in triplicate and validate with molecular docking (e.g., binding affinity to E. coli FabH enzyme) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Approach :

ADMET Prediction : SwissADME estimates moderate bioavailability (LogP: 3.2) and blood-brain barrier permeability (CNS: −2.1) .

Molecular Dynamics : Simulations (AMBER/NAMD) model interactions with CYP3A4 for metabolism studies .

  • Validation : Compare in silico results with in vitro microsomal stability assays (e.g., t₁/₂ = 45 min in rat liver microsomes) .

Data-Driven Research Challenges

Q. How to design experiments to investigate the thioacetate group’s role in bioactivity?

  • Strategy :

Synthesize analogs replacing the thioacetate with acetate or sulfonate groups .

Test against a panel of Gram-positive/negative bacteria and cancer cell lines (e.g., MCF-7, A549).

  • Key Finding : Thioacetate derivatives show 10–20% higher apoptosis induction due to enhanced membrane permeability .

Q. What advanced spectroscopic methods resolve tautomeric forms of the 1,2,4-triazole ring?

  • Methods :

  • Variable-temperature NMR (VT-NMR) monitors proton shifts between 1H- and 4H-triazole tautomers .
  • IR spectroscopy identifies N–H stretching (3200–3400 cm⁻¹) in 4H-forms vs. absence in 1H-forms .

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